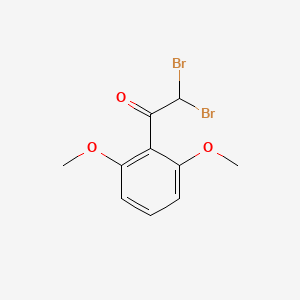
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3 It is characterized by the presence of two bromine atoms and a 2,6-dimethoxyphenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(2,6-dimethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of 1-(2,6-dimethoxyphenyl)ethanol or 1-(2,6-dimethoxyphenyl)ethanamine.
Reduction: Formation of 1-(2,6-dimethoxyphenyl)ethanol.
Oxidation: Formation of 2,6-dimethoxybenzoic acid.
科学的研究の応用
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In reduction reactions, the ethanone group is converted to an alcohol, altering the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of methoxy groups.
2,2-Dibromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone: Contains methyl groups instead of methoxy groups.
Uniqueness
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of two bromine atoms also makes it a versatile intermediate for various chemical transformations.
特性
分子式 |
C10H10Br2O3 |
|---|---|
分子量 |
337.99 g/mol |
IUPAC名 |
2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChIキー |
ZIEWHZUGEDOXIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




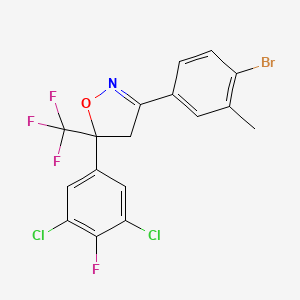
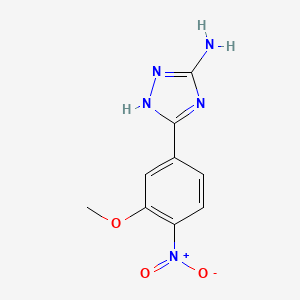
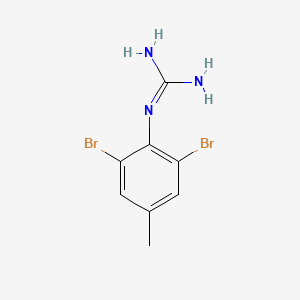
![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
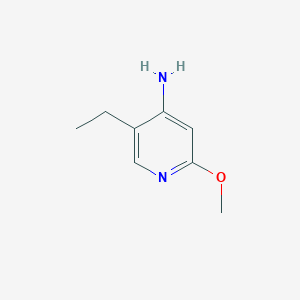
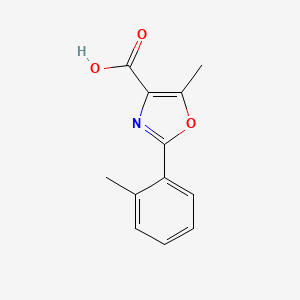
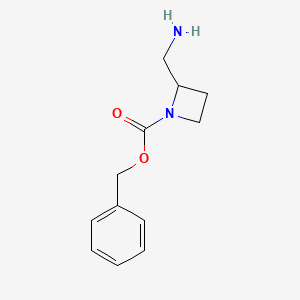
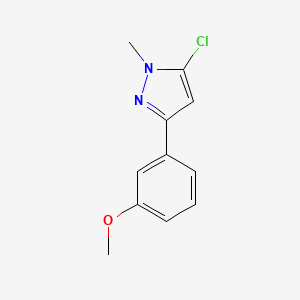
![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
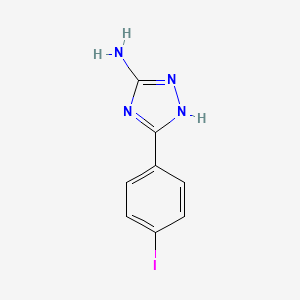
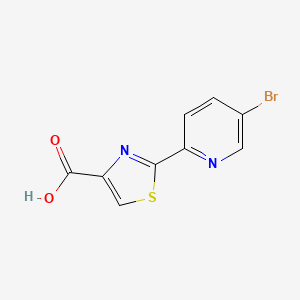
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
